molecular formula C11H13BrO3 B8572459 (4-Bromo-2-methyl-phenoxy)-acetic acid ethyl ester

(4-Bromo-2-methyl-phenoxy)-acetic acid ethyl ester

Cat. No. B8572459
M. Wt: 273.12 g/mol
InChI Key: HRYFYKKMQJWHLS-UHFFFAOYSA-N
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Patent
US07608639B2

Procedure details

A mixture of 4-bromo-2-methylphenol (10.0 g, 53.5 mmol) and 325 mesh potassium carbonate (11.08 g, 80.2 mmol) in DMF (100 mL) is treated dropwise with bromoethyl acetate (10.71 g, 64.1 mmol) and then stirred for about 20 hours at room temperature under N2. The reaction is filtered, and the filtrate is acidified with 1 N HCl. The mixture is then diluted with water and extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using 5/1 hexanes/ethyl acetate to afford about 15.01 g (100%) of the titled compound. Rf=0.33 (4/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.71 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:16]([O:19][CH2:20][CH2:21]Br)(=[O:18])[CH3:17]>CN(C=O)C>[CH2:20]([O:19][C:16](=[O:18])[CH2:17][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[CH3:9])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C
Name
Quantity
11.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.71 g
Type
reactant
Smiles
C(C)(=O)OCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 20 hours at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction is filtered
ADDITION
Type
ADDITION
Details
The mixture is then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product that
CUSTOM
Type
CUSTOM
Details
is absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.01 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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